molecular formula C8H5F3INO B14851659 1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone

1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone

Cat. No.: B14851659
M. Wt: 315.03 g/mol
InChI Key: GGCDLTNXKCZCLZ-UHFFFAOYSA-N
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Description

1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H6F3INO It is a derivative of pyridine, characterized by the presence of iodine and trifluoromethyl groups

Preparation Methods

The synthesis of 1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-acetylpyridine with iodine and trifluoromethylating agents under specific conditions. . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate the activity of specific pathways, leading to the desired biological effects .

Comparison with Similar Compounds

1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H5F3INO

Molecular Weight

315.03 g/mol

IUPAC Name

1-[4-iodo-6-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5F3INO/c1-4(14)6-2-5(12)3-7(13-6)8(9,10)11/h2-3H,1H3

InChI Key

GGCDLTNXKCZCLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)I)C(F)(F)F

Origin of Product

United States

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